molecular formula C8H15NO B083064 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine CAS No. 13414-33-0

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine

Cat. No. B083064
CAS RN: 13414-33-0
M. Wt: 141.21 g/mol
InChI Key: WZJYOZNDBRCFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a cyclic amine that contains a seven-membered ring with a nitrogen atom and an ethoxy group attached to it. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Studies have shown that 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine exhibits significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurochemicals, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to modulate the activity of certain ion channels in the brain, which play a crucial role in the regulation of neuronal excitability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its high potency and selectivity. It exhibits significant activity at low concentrations, making it a useful tool for studying the effects of various compounds on neuronal excitability. However, its use is limited by its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine. One of the most promising directions is the development of new drugs based on this compound for the treatment of epilepsy and chronic pain. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine can be achieved through several methods. One of the most common methods involves the reaction of 1,6-hexanediamine with ethyl chloroformate, followed by cyclization using sodium hydride. Another method involves the reaction of 1,6-hexanediamine with ethyl chloroacetate, followed by cyclization using sodium ethoxide.

Scientific Research Applications

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.

properties

CAS RN

13414-33-0

Product Name

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-ethoxy-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3

InChI Key

WZJYOZNDBRCFFG-UHFFFAOYSA-N

SMILES

CCOC1=NCCCCC1

Canonical SMILES

CCOC1=NCCCCC1

Other CAS RN

13414-33-0

synonyms

2-ethoxy-4,5,6,7-tetrahydro-3H-azepine

Origin of Product

United States

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